1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde
Overview
Description
“1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde” is a chemical compound. It is related to pyrazine derivatives, which are known for their wide range of pharmacological activities . Pyrazinamide, an important first-line drug used in shortening TB therapy, is one such derivative .
Synthesis Analysis
The synthesis of pyrazine derivatives has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
Antimicrobial and Antioxidant Activities
1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde derivatives have been explored for their potential in various fields, including antimicrobial and antioxidant activities. For instance, the synthesis of Schiff bases from heteroaryl pyrazole derivatives and chitosan showed promising results against a range of gram-negative and gram-positive bacteria, as well as fungi. These findings highlight the compound's utility in developing antimicrobial agents (Hamed et al., 2020). Additionally, the creation of 2-(pyrazol-4-yl)-1,3-oxaselenolanes demonstrated the structural versatility of pyrazole carbaldehydes, which could be harnessed in the synthesis of compounds with potential antioxidant properties (Papernaya et al., 2015).
Analgesic and Anti-inflammatory Activities
The utility of 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde extends to the synthesis of compounds with analgesic and anti-inflammatory properties. A study utilizing 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde as a synthon for creating new thiazole and pyrazoline heterocycles found these compounds to exhibit significant analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).
Antimicrobial Agent Development
Further exploration into 1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde derivatives has led to the development of new antimicrobial agents. For example, a series of 1,2,3-triazolyl pyrazole derivatives synthesized through a Vilsmeier–Haack reaction approach showed broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat et al., 2016).
Synthesis of Novel Heterocycles
The compound's versatility is also evident in the synthesis of novel heterocycles, such as 3-(benzofur-2-yl)pyrazole-based heterocycles, indicating its utility in organic synthesis and potential applications in drug development (Baashen et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-pyrazin-2-ylpyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-6-7-3-11-12(5-7)8-4-9-1-2-10-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNVETIORKXOFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)N2C=C(C=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698030 | |
Record name | 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazin-2-YL)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
503176-43-0 | |
Record name | 1-(Pyrazin-2-yl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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